molecular formula C13H18N4O3S B12043932 8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12043932
M. Wt: 310.37 g/mol
InChI Key: YIUVFOIRCVUGAN-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative with distinct substitutions:

  • Position 1 and 3: Methyl groups, enhancing steric stability.
  • Position 8: (2-Hydroxyethyl)sulfanyl group, introducing hydrogen-bonding capacity and polar character.

Properties

Molecular Formula

C13H18N4O3S

Molecular Weight

310.37 g/mol

IUPAC Name

8-(2-hydroxyethylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

InChI

InChI=1S/C13H18N4O3S/c1-8(2)7-17-9-10(14-12(17)21-6-5-18)15(3)13(20)16(4)11(9)19/h18H,1,5-7H2,2-4H3

InChI Key

YIUVFOIRCVUGAN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=C(N=C1SCCO)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the hydroxyethyl and sulfanyl groups, as well as the formation of the purine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the sulfanyl group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Position 7 Substituent Position 8 Substituent Molecular Weight Key Features/Activity Reference
Target Compound 2-Methylprop-2-en-1-yl (2-Hydroxyethyl)sulfanyl 324.37* Potential PDE inhibition, moderate lipophilicity N/A
8-[(3-Hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-purine-2,6-dione 2-Methoxyethyl (3-Hydroxypropyl)sulfanyl 314.36 Enhanced solubility due to polar groups
8-[(2-Hydroxyethyl)amino]-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione 3-Phenylpropyl (2-Hydroxyethyl)amino 371.40 Hypotensive activity, α-adrenoreceptor affinity
8-[(2-Ethoxyethyl)sulfanyl]-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione 3-Phenylpropyl (2-Ethoxyethyl)sulfanyl 386.48 Increased hydrophobicity
8-Decylsulfanyl-7-isopentyl-3-methyl-purine-2,6-dione Isopentyl Decylsulfanyl 422.61 High lipophilicity, membrane-targeted activity
7-(2-Piperazinylacetyl)-1,3-dimethyl-purine-2,6-dione derivatives 2-(Piperazin-1-yl)acetyl Varied (e.g., chloro, nitro groups) ~450–550 Anti-asthmatic, PDE3 inhibition

*Calculated using molecular formula C₁₃H₂₀N₄O₃S.

Key Observations:
  • Position 7 : Bulky groups (e.g., isoprenyl, phenylpropyl) enhance lipophilicity and may improve tissue penetration. The isoprenyl group in the target compound likely balances hydrophobicity and steric effects .
  • Position 8: Sulfanyl vs. amino substituents modulate electronic properties. Sulfanyl groups (e.g., hydroxyethylsulfanyl) improve oxidative stability compared to thiols, while amino groups (e.g., 2-hydroxyethylamino) enable hydrogen bonding and receptor interaction .
Antiarrhythmic and Cardiovascular Effects:
  • Compounds with 8-alkylamino substituents (e.g., 8-benzylamino) exhibit prophylactic antiarrhythmic activity (ED₅₀ = 54.9–55.0) and α-adrenoreceptor affinity (Ki = 0.152–4.299 μM) .
  • The target compound’s 8-sulfanyl group may reduce α-adrenoreceptor interaction compared to amino analogs but could enhance PDE selectivity.
Anti-asthmatic and Vasodilatory Activity:
  • Derivatives with 7-(2-piperazinylacetyl) groups (e.g., compound 8 in ) show potent PDE3 inhibition and vasodilation, with electron-withdrawing substituents (e.g., dichlorophenyl) enhancing activity. The target compound’s isoprenyl group may similarly influence PDE binding.
Metabolic Stability:
  • Hydroxyalkylsulfanyl groups (e.g., 2-hydroxyethyl) improve metabolic stability compared to thiols, as seen in analogs with 3-hydroxypropylsulfanyl groups .

Biological Activity

The compound 8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H20N4O2S
  • Molecular Weight : 320.41 g/mol
  • CAS Number : 372501-55-8

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Anti-inflammatory Activity

Studies have shown that compounds similar to 8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione can inhibit pro-inflammatory cytokines. For instance:

  • Mechanism : The compound may inhibit the NF-kB pathway, reducing the expression of inflammatory mediators such as TNF-alpha and IL-6.

Anticancer Properties

Research indicates that this compound may possess anticancer properties through mechanisms such as:

  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death in tumor cells through mitochondrial pathways.

Study 1: In Vitro Analysis of Anti-inflammatory Effects

A study conducted on human monocytes treated with the compound demonstrated a significant reduction in TNF-alpha production compared to untreated controls. The results indicated a dose-dependent response, suggesting efficacy at lower concentrations.

Concentration (µM)TNF-alpha Production (pg/mL)
0150
10120
5080
10040

Study 2: Anticancer Activity in Breast Cancer Cells

In another study examining the effects on MCF-7 breast cancer cells, the compound was found to reduce cell viability significantly:

Treatment (µM)Cell Viability (%)
Control100
1085
5060
10030

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Inhibition of Kinases : It may inhibit kinases involved in cell proliferation.
  • Modulation of Apoptotic Pathways : By affecting Bcl-2 family proteins, it promotes apoptosis in malignant cells.

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